molecular formula C15H10Cl2N2O2 B5775390 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5775390
M. Wt: 321.2 g/mol
InChI Key: OUXFXWVJTSYRBJ-UHFFFAOYSA-N
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Description

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as CMPO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPO belongs to the class of oxadiazoles, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of the proteasome activity. The proteasome is a cellular complex involved in the degradation of proteins. Inhibition of the proteasome activity leads to the accumulation of misfolded and damaged proteins, which ultimately results in apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which makes it a promising candidate for the development of new anticancer drugs. Another advantage of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its poor solubility in water, which makes it difficult to administer orally. Another limitation of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its potential toxicity, which needs to be further studied before its use in humans.

Future Directions

There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One of the future directions is the development of new derivatives of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in more detail. This will help in the development of new drugs with improved efficacy and fewer side effects. Another future direction is the study of the potential use of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the condensation reaction of 5-chloro-2-methoxybenzoic acid with 2-chlorobenzoyl chloride. 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. It has been found to induce apoptosis in cancer cells, exhibit anti-inflammatory activity, and exhibit antioxidant activity. 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, which will help in the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the condensation reaction of 5-chloro-2-methoxybenzoic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with the help of phosphorus oxychloride to form 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. The yield of the synthesis method is approximately 70%.

Scientific Research Applications

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in the degradation of proteins. 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent. In materials science, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis. In analytical chemistry, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as an extractant for the separation and preconcentration of metal ions in environmental and biological samples.

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-9(16)8-11(13)15-18-14(19-21-15)10-4-2-3-5-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXFXWVJTSYRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

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